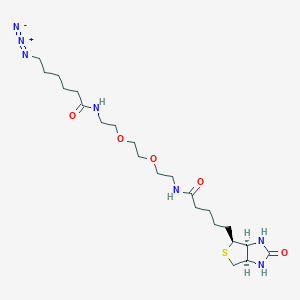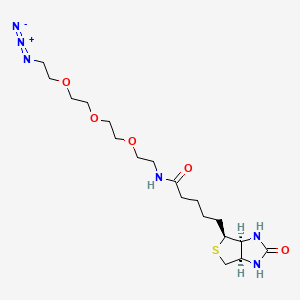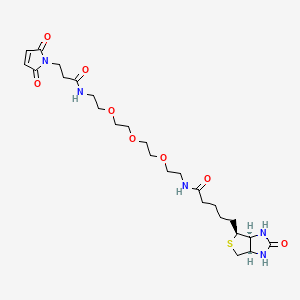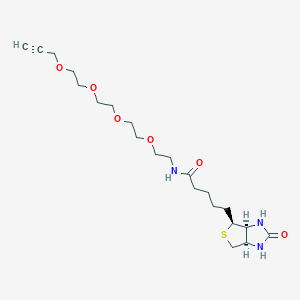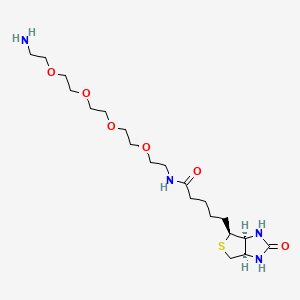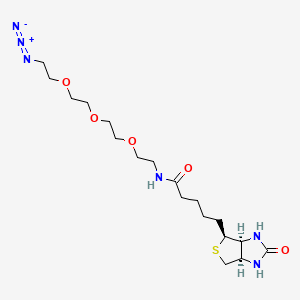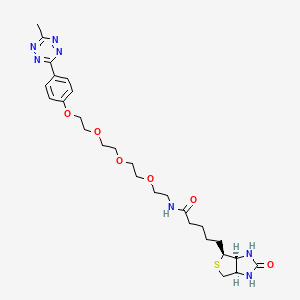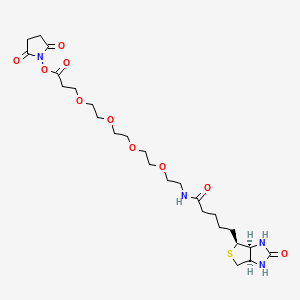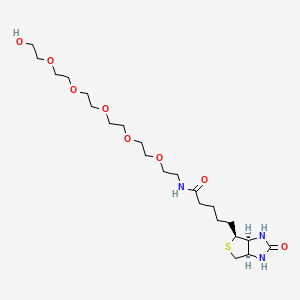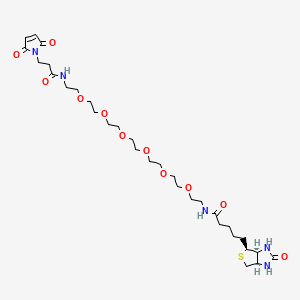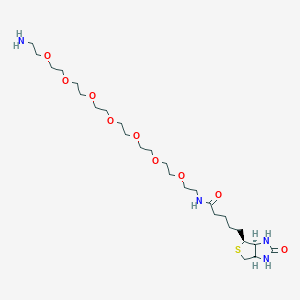
BMP-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMP-22, auch bekannt als 4-Pentadecylbenzylphosphonsäure, ist eine chemische Verbindung mit der Summenformel C22H39O3P und einem Molekulargewicht von 382,52 g/mol . Es ist ein Inhibitor von Autotaxin, einem Enzym, das an der Produktion von Lysophosphatidsäure (LPA) aus Lysophosphatidylcholin beteiligt ist . This compound ist selektiv für Autotaxin gegenüber anderen Phosphodiesterasen wie NPP6 und NPP7 . Diese Verbindung hat in experimentellen Modellen Potenzial gezeigt, die Invasion von Krebszellen zu hemmen und die Lungenmetastasierung zu reduzieren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet einen mehrstufigen Reaktionsprozess. Einer der Synthesewege beginnt mit 1-(Brommethyl)-4-pentadecylbenzol . Der erste Schritt beinhaltet das Rückflussköcheln des Ausgangsmaterials unter einer inerten Atmosphäre für 18 Stunden . Der zweite Schritt beinhaltet die Zugabe von Trimethylsilylbromid in Acetonitril, gefolgt vom Rückflussköcheln für 1 Stunde unter einer inerten Atmosphäre . Der letzte Schritt beinhaltet eine Reaktion bei 20 °C für 0,5 Stunden unter einer inerten Atmosphäre .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Der oben beschriebene Syntheseprozess kann für die industrielle Produktion mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsmethoden hochskaliert werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Phosphonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Phosphinoxid umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Phosphonsäuregruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Phosphonsäurederivate.
Reduktion: Phosphinoxidderivate.
Substitution: Substituierte Phosphonsäurederivate.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Inhibitor in enzymatischen Studien verwendet.
Biologie: Untersucht für seine Rolle bei der Hemmung von Autotaxin und der Reduzierung der Invasion von Krebszellen.
Medizin: Potenzielles Therapeutikum zur Reduzierung von Metastasen in der Krebsbehandlung.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Produkte eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Autotaxin hemmt, das für die Produktion von Lysophosphatidsäure (LPA) aus Lysophosphatidylcholin verantwortlich ist . Durch die Hemmung von Autotaxin reduziert this compound den LPA-Spiegel, der an verschiedenen zellulären Prozessen wie Zellproliferation, Migration und Invasion beteiligt ist . Diese Hemmung führt zu einer Abnahme der Invasion und Metastasierung von Krebszellen .
Wissenschaftliche Forschungsanwendungen
BMP-22 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Investigated for its role in inhibiting autotaxin and reducing cancer cell invasion.
Medicine: Potential therapeutic agent for reducing metastasis in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
Target of Action
BMP-22, also known as 4-Pentadecylbenzylphosphonic acid, is an inhibitor of autotaxin . Autotaxin is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) . LPA is a bioactive lipid mediator that regulates a wide range of biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and tumor cell invasion .
Mode of Action
This compound inhibits autotaxin-mediated production of LPA from LPC in a concentration-dependent manner . By inhibiting autotaxin, this compound reduces the concentration of LPA, thereby potentially affecting the biological processes regulated by LPA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autotaxin-LPA pathway . Autotaxin catalyzes the conversion of LPC to LPA. By inhibiting autotaxin, this compound disrupts this pathway, leading to a decrease in LPA levels .
Pharmacokinetics
It’s known that this compound has a relatively longer half-life , which suggests that it may have good bioavailability and stability in the body.
Result of Action
The inhibition of autotaxin by this compound leads to a decrease in the production of LPA from LPC . This could potentially affect various biological processes regulated by LPA, such as cell proliferation and tumor cell invasion . In a B16/F10 syngeneic mouse melanoma model of lung metastasis, this compound was shown to decrease the number of lung metastatic foci .
Biochemische Analyse
Biochemical Properties
4-Pentadecylbenzylphosphonic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with autotaxin, an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, migration, and survival . By inhibiting autotaxin, 4-pentadecylbenzylphosphonic acid reduces the concentration of LPA in plasma, thereby modulating various cellular processes. Additionally, this compound has been shown to interact with cholesterol-regulating proteins in endosomes, influencing cholesterol levels and potentially impacting endosomal/lysosomal storage diseases .
Cellular Effects
4-Pentadecylbenzylphosphonic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting autotaxin and reducing LPA levels, 4-pentadecylbenzylphosphonic acid can affect cell proliferation and migration, which are critical in cancer progression and metastasis . Furthermore, this compound has been implicated in reducing bone erosion and systemic bone loss, highlighting its potential therapeutic applications in bone-related disorders .
Molecular Mechanism
The molecular mechanism of 4-pentadecylbenzylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an autotaxin inhibitor, this compound binds to the active site of the enzyme, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid . This inhibition leads to a decrease in LPA levels, which in turn affects various downstream signaling pathways involved in cell proliferation, migration, and survival. Additionally, 4-pentadecylbenzylphosphonic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-pentadecylbenzylphosphonic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has a relatively long half-life, allowing it to exert sustained effects on cellular processes . Its stability and degradation can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have indicated that 4-pentadecylbenzylphosphonic acid can maintain its inhibitory effects on autotaxin and LPA levels, leading to prolonged modulation of cell signaling pathways and cellular functions.
Dosage Effects in Animal Models
The effects of 4-pentadecylbenzylphosphonic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits autotaxin and reduces LPA levels without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-Pentadecylbenzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism and cholesterol regulation.
Transport and Distribution
The transport and distribution of 4-pentadecylbenzylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via lipid transporters and may accumulate in specific cellular compartments, such as endosomes and lysosomes . Its distribution within tissues is influenced by factors such as lipid solubility, binding affinity to proteins, and the presence of transporters that facilitate its movement.
Subcellular Localization
4-Pentadecylbenzylphosphonic acid exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in endosomes and lysosomes, where it interacts with cholesterol-regulating proteins and influences lipid metabolism . Targeting signals and post-translational modifications may direct 4-pentadecylbenzylphosphonic acid to these compartments, enhancing its efficacy in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMP-22 involves a multi-step reaction process. One of the synthetic routes starts with 1-(bromomethyl)-4-pentadecylbenzene . The first step involves refluxing the starting material under an inert atmosphere for 18 hours . The second step includes the addition of trimethylsilyl bromide in acetonitrile, followed by refluxing for 1 hour under an inert atmosphere . The final step involves a reaction at 20°C for 0.5 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
BMP-22 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted phosphonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von BMP-22
This compound ist einzigartig durch seine selektive Hemmung von Autotaxin gegenüber anderen Phosphodiesterasen und sein Potenzial, die Invasion und Metastasierung von Krebszellen zu reduzieren . Im Gegensatz zu BMP-2 und BMP-4, die hauptsächlich an der Knochen- und Gewebsentwicklung beteiligt sind, hat this compound eine eindeutige Rolle in der Krebsforschung und -therapie .
Eigenschaften
IUPAC Name |
(4-pentadecylphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBRTAQHMKHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
